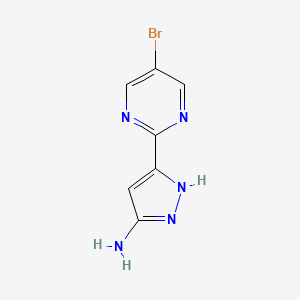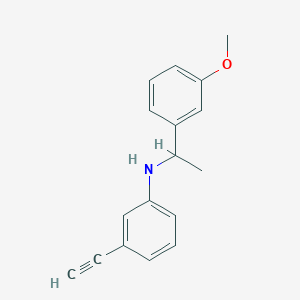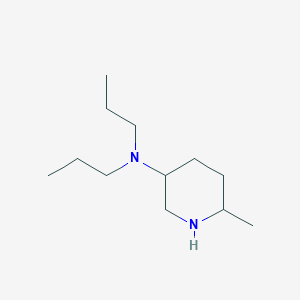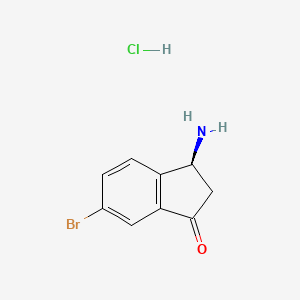![molecular formula C4H3BrF2NO3PS B13478720 [(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid](/img/structure/B13478720.png)
[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include bromine (Br2) and thiourea in solvents like acetic acid or chloroform . The reaction conditions often involve refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Aplicaciones Científicas De Investigación
[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of [(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid involves its interaction with molecular targets and pathways in biological systems. The thiazole ring can participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activity . The difluoromethyl and phosphonic acid groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1,3-thiazole: Shares the thiazole ring structure but lacks the difluoromethyl and phosphonic acid groups.
Thiazole derivatives: Various thiazole derivatives exhibit similar chemical properties and biological activities.
Difluoromethylphosphonic acid derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid is unique due to the combination of its thiazole ring with difluoromethyl and phosphonic acid groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C4H3BrF2NO3PS |
|---|---|
Peso molecular |
294.01 g/mol |
Nombre IUPAC |
[(2-bromo-1,3-thiazol-4-yl)-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C4H3BrF2NO3PS/c5-3-8-2(1-13-3)4(6,7)12(9,10)11/h1H,(H2,9,10,11) |
Clave InChI |
YOCVHGMPOXJMEO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)Br)C(F)(F)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


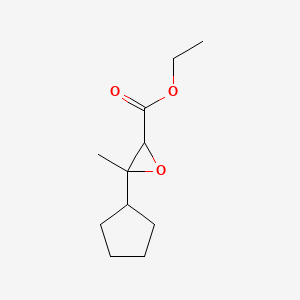


![Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate](/img/structure/B13478646.png)


